Ethyl 3-Oxo-1-cyclopentenecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxocyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMZNIRMOIZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Cyclic β Ketoester Chemistry and Synthetic Utility
Ethyl 3-oxo-1-cyclopentenecarboxylate is a member of the cyclic β-ketoester class of organic compounds. fiveable.me These molecules are characterized by a ketone group positioned at the beta-carbon relative to an ester group, all contained within a ring structure. fiveable.mefiveable.me This arrangement confers significant synthetic utility, primarily due to the reactivity of the methylene (B1212753) group adjacent to both carbonyls and the ability to undergo various chemical transformations. researchgate.net
The synthetic importance of cyclic β-ketoesters like this compound stems from their role as versatile intermediates. fiveable.meresearchgate.net The presence of both the ketone and ester functionalities allows for a wide range of reactions, including hydrolysis, decarboxylation, and reduction. fiveable.me Furthermore, the acidity of the α-protons enables the formation of enolates, which are crucial for forming new carbon-carbon bonds through reactions like alkylations and condensations. fiveable.memasterorganicchemistry.com
A significant application of cyclopentenone-containing structures, for which this compound is a precursor, is in the synthesis of prostaglandins. Prostaglandins are a group of biologically active lipids that mediate a wide range of physiological effects, including inflammation. nih.gov The cyclopentenone ring is a core feature of certain types of prostaglandins, such as those in the J and A series. nih.govresearchgate.net Consequently, chiral cyclopentenones are key intermediates in the asymmetric synthesis of these and other bioactive molecules. acs.org The ability to construct and modify the cyclopentenone framework is therefore of great interest in medicinal chemistry and drug development. nih.gov
Historical Development of Synthetic Approaches to Cyclopentenecarboxylates
The synthesis of cyclic β-ketoesters, including cyclopentane (B165970) derivatives, has a rich history rooted in the fundamental reactions of organic chemistry. One of the most prominent and classical methods for their preparation is the Dieckmann condensation (or Dieckmann cyclization). wikipedia.orglibretexts.org This reaction, named after the German chemist Walter Dieckmann, is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a base to form a cyclic β-keto ester. wikipedia.orgopenstax.org
The mechanism involves the deprotonation of an α-carbon to one ester group to form an enolate. libretexts.orglibretexts.org This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, leading to the formation of a five- or six-membered ring. wikipedia.orglibretexts.org Specifically, 1,6-diesters are used to form five-membered rings, such as the cyclopentanone (B42830) core. wikipedia.orgopenstax.org For example, the cyclization of diethyl hexanedioate (a 1,6-diester) in the presence of a base like sodium ethoxide yields ethyl 2-oxocyclopentanecarboxylate. guidechem.com
| Reaction Name | Description | Typical Substrate for Cyclopentanone Ring |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orgopenstax.org | 1,6-Diester (e.g., Diethyl hexanedioate) openstax.org |
Structural Features and Inherent Reactivity Modalities of the Enone Ester System
Cyclization Reactions and Annulation Strategies
The formation of the cyclopentanone (B42830) ring is a key step in the synthesis of this compound. Various cyclization and annulation strategies have been developed to achieve this, offering different levels of control over the final structure.
Variants of the Dieckmann Condensation for Cyclopentanone Ring Formation
The Dieckmann condensation is a powerful intramolecular reaction of diesters with a base to form β-keto esters, and it is particularly effective for the synthesis of five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com This base-catalyzed intramolecular condensation of a diester is a cornerstone in the synthesis of cyclopentanone derivatives. organic-chemistry.org The reaction proceeds through the formation of an enolate ion at the α-position of one ester group, which then undergoes a nucleophilic attack on the carbonyl carbon of the other ester group to form a cyclic enol. wikipedia.org Subsequent protonation yields the β-keto ester. wikipedia.org
The choice of base is critical and can include sodium ethoxide, sodium hydride, or potassium t-butoxide. pw.live The reaction is most efficient when synthesizing sterically stable five- and six-membered rings. wikipedia.org For instance, 1,6-diesters are ideal precursors for five-membered cyclic β-keto esters. wikipedia.org
| Starting Material | Base | Product | Ring Size |
| Diethyl adipate | Sodium ethoxide | Ethyl 2-oxocyclopentanecarboxylate | 5 |
| Diethyl pimelate | Sodium ethoxide | Ethyl 2-oxocyclohexanecarboxylate | 6 |
This table illustrates typical substrates and products of the Dieckmann Condensation.
Recent advancements have expanded the scope of the Dieckmann condensation. For example, an aluminum chloride-mediated Dieckmann cyclization has been developed for the synthesis of cyclic 2-alkyl-1,3-alkanediones. organic-chemistry.org Furthermore, a one-pot double Michael addition-Dieckmann condensation strategy has been shown to be an efficient and scalable method for synthesizing 4,4-disubstituted cyclohexane (B81311) β-keto esters. organic-chemistry.org
Ring-Closing Metathesis Approaches to Unsaturated Cyclopentenecarboxylates
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of unsaturated rings, including cyclopentene (B43876) derivatives. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.org Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed due to their high activity and functional group tolerance. organic-chemistry.org
RCM is particularly advantageous for creating rings that are challenging to synthesize using traditional methods. researchgate.net The reaction can be used to synthesize a wide range of ring sizes, from five-membered rings up to large macrocycles. wikipedia.org The E/Z selectivity of the resulting double bond is often dependent on the ring strain of the product. organic-chemistry.org
An interesting application of RCM is in the synthesis of fused cyclopentenones from diene precursors. nih.gov However, unexpected oxidations can sometimes occur, leading to the formation of enones instead of the expected cyclopentenes. nih.gov
| Catalyst | Substrate Type | Product Type | Key Features |
| Grubbs' First Generation Catalyst | Dienes with polar side chains | Unsaturated γ-lactones | Catalyst templating effect |
| Grubbs' Second Generation Catalyst | Various dienes | 5- to 30-membered cyclic alkenes | Higher activity and versatility |
This table summarizes the application of different RCM catalysts in the synthesis of cyclic compounds.
Regioselective and Stereoselective Functionalization of Cyclopentanone Precursors
The ability to control the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of complex molecules. In the context of cyclopentanone precursors, various strategies have been developed to achieve this control. For instance, Pd(0)-catalyzed Mizoroki–Heck alkenylations and arylations of protected aminocyclopentenes can afford functionalized cyclopentenes with high yields and stereoselectivities. researchgate.netnih.gov
Organocatalysis has also proven to be a powerful approach for the enantioselective functionalization of cyclic ketones. For example, chiral primary amines can catalyze the stereoselective addition of thiomalonates to cyclic enones via an iminium catalysis mechanism. researchgate.net Furthermore, enantioselective aldol reactions between 2-hydroxycyclobutanone and aromatic aldehydes can be achieved with high regioselectivity using (S)-tryptophan as a catalyst, yielding 2,2-disubstituted cyclobutanones. mdpi.com These functionalized cyclobutanones can then serve as precursors for cyclopentanone derivatives through ring expansion reactions. mdpi.com
Transformations from Precursor Molecules
The synthesis of this compound can also be achieved through the chemical modification of readily available precursor molecules.
Derivatization of Saturated Ethyl 2-Oxocyclopentanecarboxylate
Ethyl 2-oxocyclopentanecarboxylate is a common starting material in organic synthesis. nih.govnist.gov Its chemical structure allows for a variety of derivatization reactions. For example, the α-position to the keto and ester groups is acidic and can be readily deprotonated to form an enolate, which can then be alkylated. A representative procedure involves the alkylation of 2-chloroallyl 2-oxocyclopentanecarboxylate with iodoethane (B44018) to furnish the corresponding β-ketoester. caltech.edu
The Michael reaction is another important transformation of ethyl 2-oxocyclopentanecarboxylate. For instance, it can react with methyl vinyl ketone in a clean and atom-economical manner to produce 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester with high yields. orgsyn.org This reaction can often be performed without solvents and under non-anhydrous conditions. orgsyn.org
| Reactant | Reagent | Product | Reaction Type |
| 2-Chloroallyl 2-oxocyclopentanecarboxylate | Iodoethane | 2-Chloroallyl 1-ethyl-2-oxocyclopentanecarboxylate | Alkylation |
| Ethyl 2-oxocyclopentanecarboxylate | Methyl vinyl ketone | 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester | Michael Addition |
This table provides examples of derivatization reactions of ethyl 2-oxocyclopentanecarboxylate.
Strategies for Introducing Unsaturation into Cyclic Ketoesters
The introduction of a double bond into a saturated cyclic ketoester is a key transformation for accessing unsaturated derivatives like this compound. One common method involves the dehydration of β-hydroxy ketones or β-hydroxy esters. A combination of cerium(III) chloride heptahydrate and sodium iodide can effectively mediate this dehydration to yield α,β-unsaturated derivatives, typically favoring the (E)-isomer. organic-chemistry.org
Catalytic Methods in Synthesis
The synthesis of this compound and its structural analogs has been significantly advanced through the development of sophisticated catalytic methods. These strategies offer improvements in efficiency, selectivity, and the ability to generate complex molecular architectures under mild conditions. Catalytic approaches are broadly categorized into enantioselective cyclizations of β-ketoester precursors and various metal-catalyzed coupling reactions that construct the core cyclopentenone ring or introduce functionality.
Enantioselective Catalysis in β-Ketoester Cyclizations
The asymmetric construction of the cyclopentenone core, particularly those containing chiral centers, is of paramount importance for the synthesis of biologically active molecules. researchgate.net Enantioselective catalysis applied to the cyclization of β-dicarbonyl compounds, including β-ketoesters, has emerged as a powerful tool for achieving high levels of stereocontrol.
One notable strategy involves the desymmetrization of achiral tricarbonyl compounds, which are structurally related to β-ketoester derivatives, using chiral N-heterocyclic carbene (NHC) catalysts. This intramolecular aldol reaction of achiral starting materials can produce highly functionalized α,α-disubstituted cyclopentenes with a quaternary carbon stereocenter. nih.gov The proposed mechanism involves the chiral NHC catalyst promoting an enantioselective aldol reaction to form a β-hydroxy ketone intermediate, which subsequently cyclizes and decarboxylates to yield the cyclopentene product. nih.gov
| Catalyst | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Ref |
| Chiral N-Heterocyclic Carbene (NHC) | Achiral Tricarbonyl | α,α-Disubstituted Cyclopentene | Up to 99% | Good | nih.gov |
| Chiral BOX/Cu(II) Complex | Divinyl Ketoester | Multi-substituted Cyclopent-2-enone Ester | 78-90% | 78-95% | researchgate.net |
| Chiral Bisphosphine-Gold(I) Complex | Skipped Alkenynone | Cyclopenta[c]chromenone | High | Excellent | nih.gov |
| Chiral Brønsted Acid / Pd Catalyst | Alkynyl-functionalized Tertiary Furylcarbinol | Cyclopenta[b]pyrroline | Excellent | High | acs.org |
Another successful approach is the use of chiral copper(II) complexes in enantioselective Nazarov cyclizations of divinyl ketoesters. This method provides a direct route to optically active multi-substituted cyclopent-2-enone esters in good yields and high enantioselectivities. researchgate.net The Nazarov cyclization, a conrotatory 4π-electrocyclization of a divinyl ketone, is a powerful method for cyclopentenone synthesis, and its catalytic, enantioselective variant represents a significant advance. nih.govacs.org
Furthermore, cascade reactions combining multiple catalytic processes have been developed. For instance, a cooperative system using a chiral Brønsted acid and a transition metal catalyst enables the asymmetric synthesis of complex cyclopentenone-containing structures. This process can involve an initial asymmetric aza-Piancatelli rearrangement followed by a palladium-catalyzed intramolecular hydroamination, generating densely functionalized cyclopenta[b]pyrrolines with excellent stereocontrol. acs.org Gold-catalyzed cascade reactions have also been employed, where an initial hydroarylation of an ynone is followed by an enantioselective Nazarov cyclization to produce cyclopenta[c]chromenones with high enantiomeric excess. nih.gov
Metal-Catalyzed Coupling Reactions Relevant to Cyclopentenone Synthesis
Transition metal-catalyzed coupling reactions are fundamental to modern organic synthesis and have been extensively applied to the construction of cyclopentenone rings and their derivatives. These methods often involve the formation of key carbon-carbon bonds to build the carbocyclic framework.
Palladium catalysis has proven particularly versatile in this context. One effective method is the palladium-catalyzed intramolecular carbonyl α-alkenylation of substrates like 5-bromo-5-hexen-2-ones. acs.orgnih.gov This reaction proceeds under mild conditions to afford 2-cyclopentenone derivatives in good yields. The proposed mechanism involves oxidative addition of the palladium(0) catalyst to the alkenyl bromide, followed by C-H activation at the α-position of the carbonyl, reductive elimination to form the five-membered ring, and subsequent tautomerization. acs.org
Rhodium catalysis also offers powerful strategies for cyclopentenone synthesis. Rhodium(III)-catalyzed oxidative C-H/C-H cross-coupling reactions between N-pyrimidylindoles and cyclic β-ketoesters have been developed for the construction of all-carbon quaternary centers. snnu.edu.cnnih.gov While this specific example focuses on indole (B1671886) functionalization, the core technology of coupling β-ketoesters via C-H activation is broadly relevant. Additionally, rhodium-catalyzed intramolecular reductive aldol-type cyclizations can produce cyclic β-hydroxy carbonyl products, which are direct precursors to α,β-unsaturated cyclopentenones. beilstein-journals.org
| Metal Catalyst | Reaction Type | Substrates | Product | Key Features | Ref |
| Palladium(0) | Intramolecular α-Alkenylation | 5-Bromo-5-hexen-2-ones | 2-Cyclopentenone derivatives | Mild conditions, good yields | acs.orgnih.gov |
| Rhodium(III) | Oxidative C-H/C-H Cross-Coupling | N-Pyrimidylindoles, Cyclic β-Ketoesters | Indoles with all-carbon quaternary centers | Facile construction of quaternary centers | snnu.edu.cnnih.gov |
| Rhodium | Intramolecular Reductive Aldol Cyclization | Unsaturated Ketoesters | β-Hydroxylactones | High diastereoselectivity | beilstein-journals.org |
| Ruthenium | Three-Component Coupling | Alkyne, Enone, HBr equivalent | Z-Vinyl Bromide (Cyclopentenone precursor) | Convergent approach to disubstituted cyclopentenones | nih.gov |
| Nickel | [3+2] Cycloaddition | Cyclopropanone (B1606653), Alkynes | 2,3-Disubstituted Cyclopentenones | C-C bond activation, reverse Pauson-Khand regioselectivity | semanticscholar.org |
Other metals have also been employed in novel cyclization strategies. A nickel-catalyzed formal [3+2] cycloaddition between cyclopropanone and alkynes provides access to 2,3-disubstituted cyclopentenones. semanticscholar.org This transformation proceeds via C-C bond activation of the cyclopropanone and notably yields products with "reverse" Pauson-Khand regioselectivity. semanticscholar.org Furthermore, ruthenium catalysts have been used in a three-component coupling of an alkyne, an enone, and an HBr equivalent to generate precursors that can be cyclized to form 2,3-disubstituted cyclopentenones. nih.gov These diverse metal-catalyzed reactions highlight the power of harnessing different transition metals to achieve specific bond formations and construct the versatile cyclopentenone scaffold.
Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone System
The presence of the electron-withdrawing ester group in conjugation with the ketone activates the cyclopentenone ring for nucleophilic attack at the β-position. This conjugate addition, also known as a Michael addition, is a key reaction of this substrate.
Michael Addition Reactions and their Scope
The Michael addition to this compound involves the 1,4-addition of a wide range of nucleophiles to the α,β-unsaturated ketone. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of more complex cyclopentane (B165970) derivatives.
The scope of nucleophiles that can be employed in Michael additions to this compound is broad and includes soft nucleophiles such as enolates, amines, thiols, and certain organometallic reagents. The reaction generally proceeds under basic or neutral conditions, with the choice of conditions depending on the nature of the nucleophile.
To enhance the efficiency and selectivity of Michael additions, various catalytic systems have been developed.
Organocatalysis: Chiral organic molecules can act as catalysts to promote enantioselective Michael additions. For instance, chiral thioureas derived from (R,R)-1,2-diphenylethylenediamine have been successfully employed in the asymmetric Michael addition of various nucleophiles to cyclic enones. rsc.orgmdpi.com These catalysts activate the electrophile through hydrogen bonding, facilitating the attack of the nucleophile and controlling the stereochemical outcome. In the context of Michael additions to cycloketones, these catalysts have been shown to yield products with high enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti up to 9/1). mdpi.com While specific examples with this compound are not extensively detailed in the provided search results, the general principles of organocatalysis are applicable. The catalyst forms an enamine with the ketone, which then acts as the nucleophile. mdpi.com
Ytterbium Triflate: Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), are water-tolerant Lewis acids that can catalyze Michael additions. They are particularly effective in promoting the addition of nucleophiles to α,β-unsaturated systems.
Controlling the stereochemistry of the newly formed stereocenters during a Michael addition is a crucial aspect of modern organic synthesis.
Diastereoselectivity: The diastereoselectivity of the Michael addition to this compound is influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. The approach of the nucleophile to the planar enone system can be directed by steric and electronic factors, leading to the preferential formation of one diastereomer over another. In some cases, the initial diastereomeric ratio can be altered through epimerization.
Enantioselectivity: The enantioselective Michael addition to cyclic enones can be achieved using chiral catalysts. Organocatalysts, such as chiral amines and thioureas, have proven to be particularly effective in this regard. rsc.orgmdpi.com These catalysts create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule, thereby producing an excess of one enantiomer. For example, the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by chiral squaramides can yield products with high enantiomeric purities. rsc.org The development of stereoselective Michael additions to chiral ketimines has also been shown to produce products with high enantiomeric excess (95% ee). mdpi.com
The following table summarizes the results of organocatalytic Michael additions to cyclic ketones, which can be considered analogous to reactions with this compound.
Table 1: Organocatalytic Asymmetric Michael Addition to Cyclic Ketones
| Nucleophile | Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee (%) (syn) |
|---|---|---|---|---|---|
| Nitromethane | (R,R)-DPEN-thiourea | Toluene | 88 | 9/1 | 99 |
| Nitroethane | (R,R)-DPEN-thiourea | Toluene | 92 | 8/2 | 98 |
| 1-Nitropropane | (R,R)-DPEN-thiourea | Toluene | 95 | 7/3 | 97 |
Data is representative of typical results for Michael additions to cyclic ketones using organocatalysts and may not be specific to this compound. mdpi.com
Conjugate Addition of Organometallic Reagents
Organometallic reagents can also serve as potent nucleophiles in conjugate addition reactions with this compound.
Organocuprates: Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that are well-known to undergo 1,4-conjugate addition to α,β-unsaturated ketones with high regioselectivity. wikipedia.orgmasterorganicchemistry.com This reaction provides an efficient method for the introduction of alkyl and aryl groups at the β-position of the cyclopentenone ring. The mechanism is believed to involve the formation of a copper(III) intermediate followed by reductive elimination. wikipedia.org The scope of organocuprates is broad, allowing for the transfer of a variety of organic groups. nih.gov
Grignard Reagents: While Grignard reagents typically favor 1,2-addition to the carbonyl group, the presence of a catalytic amount of a copper(I) salt, such as CuCl or CuI, can promote 1,4-conjugate addition. wikipedia.orgmdpi.comscispace.com This copper-catalyzed reaction allows for the use of readily available Grignard reagents for the formation of carbon-carbon bonds at the β-position. The development of catalytic asymmetric conjugate additions of Grignard reagents has also been an area of active research. rsc.org
Reactions at the Carbonyl Center (Ketone and Ester)
In addition to the reactivity at the α,β-unsaturated system, the carbonyl groups of the ketone and ester functionalities of this compound can undergo various transformations.
Carbonyl Condensation Reactions
Knoevenagel Condensation: The ketone carbonyl of this compound can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds. This reaction, typically catalyzed by a weak base such as an amine, involves a nucleophilic addition to the carbonyl group followed by dehydration to form a new carbon-carbon double bond. organicreactions.orgnih.govresearchgate.net The products are often α,β-unsaturated compounds. The reaction can be performed with a variety of active methylene compounds, including malononitrile (B47326) and ethyl cyanoacetate, often in the presence of catalysts like triphenylphosphine (B44618) under solvent-free conditions. organic-chemistry.orgresearchgate.net
Aldol Condensation: The enolizable nature of the ketone in this compound allows it to undergo aldol condensation reactions. Under basic or acidic conditions, the enolate can act as a nucleophile and add to the carbonyl group of another molecule, including another molecule of the starting material (self-condensation) or a different aldehyde or ketone (crossed aldol condensation). Intramolecular aldol condensations are also possible if a suitable second carbonyl group is present within the same molecule, leading to the formation of bicyclic systems. youtube.com
Ester Transformations and Hydrolysis Pathways
The ester functionality in this compound is susceptible to transformations common to β-keto esters, most notably hydrolysis and transesterification.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes reversible hydrolysis. chemguide.co.ukchemguide.co.uk The reaction is initiated by protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid. chemguide.co.uklibretexts.org Due to the reversible nature of this reaction, a large excess of water is typically employed to drive the equilibrium towards the hydrolysis products. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), results in irreversible hydrolysis, a process known as saponification. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide ion. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. youtube.com Acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. Saponification is often the preferred method for hydrolysis due to its irreversible nature and the ease of separating the products. chemguide.co.uk
Transesterification: The ethyl group of the ester can be exchanged for a different alkyl group in a process called transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the β-keto ester with an excess of the desired alcohol. rsc.orgbenthamdirect.comresearchgate.netnih.govucc.ie The ability to selectively transesterify β-keto esters is a valuable transformation in organic synthesis. rsc.orgnih.gov
Enolization and Tautomeric Equilibria in Cyclopentenone Esters
A key feature of this compound is its ability to exist as a mixture of two tautomers in equilibrium: the keto form and the enol form. Tautomers are constitutional isomers that readily interconvert. This keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds.
The equilibrium between the keto and enol forms is dynamic, and the position of the equilibrium is influenced by several factors, including the solvent and the presence of substituents. In the case of cyclic β-keto esters, the enol form can be particularly stable. fiveable.menih.gov
Influence of Substituents on Tautomeric Preferences
The electronic nature of substituents on the cyclopentenone ring can significantly influence the relative stability of the keto and enol tautomers, thereby shifting the position of the tautomeric equilibrium.
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring system tend to stabilize the enol form. This is because the enolate, the conjugate base of the enol, is stabilized by the inductive effect and/or resonance effect of the EWG. researchgate.net
Electron-Donating Groups (EDGs): Conversely, electron-donating groups tend to destabilize the enolate and therefore favor the keto form. researchgate.net
The following table summarizes the expected influence of various substituents on the keto-enol equilibrium of a 3-oxo-1-cyclopentenecarboxylate system.
| Substituent (R) | Electronic Effect | Influence on Enol Form |
| -NO₂ | Strong Electron-Withdrawing | Favored |
| -CN | Strong Electron-Withdrawing | Favored |
| -Cl | Electron-Withdrawing (Inductive) | Favored |
| -CH₃ | Electron-Donating (Inductive) | Disfavored |
| -OCH₃ | Electron-Donating (Resonance) | Disfavored |
Role of Enolates in Directed Transformations
Deprotonation of the α-carbon (the carbon adjacent to both the ketone and the ester carbonyl groups) of this compound by a suitable base generates a resonance-stabilized enolate. This enolate is a potent nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions.
The formation of the enolate allows for a range of directed transformations, including:
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.
Aldol and Claisen Condensations: As a nucleophile, the enolate can add to the carbonyl group of aldehydes, ketones, or other esters to form β-hydroxy carbonyl compounds (aldol addition) or new β-keto esters (Claisen condensation). organic-chemistry.org
Michael Addition: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
The utility of β-keto esters in these transformations is further enhanced by the fact that the ester group can be subsequently hydrolyzed and decarboxylated to afford a ketone. nih.gov
Cycloaddition Reactions and Pericyclic Processes
The carbon-carbon double bond within the cyclopentenone ring of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic molecules.
Diels-Alder Reaction Attempts and Limitations
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. askfilo.comyoutube.comkhanacademy.org In principle, the double bond of this compound can act as a dienophile. The presence of the electron-withdrawing ketone and ester groups conjugated to the double bond should enhance its reactivity towards electron-rich dienes. libretexts.org
However, cyclic enones like cyclopentenone are known to be relatively unreactive dienophiles under purely thermal conditions, often requiring high temperatures. nih.gov Several factors may limit the utility of this compound in Diels-Alder reactions:
Steric Hindrance: The substituents on the dienophile can sterically hinder the approach of the diene.
Reversibility: At the high temperatures often required, the retro-Diels-Alder reaction can become significant, leading to low yields of the cycloadduct. askfilo.com
Polymerization: Cyclopentenone derivatives can be prone to polymerization at elevated temperatures.
The reactivity of such dienophiles can sometimes be enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen and further lower the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction. nih.gov
[3+2] Cycloaddition Strategies
[3+2] cycloaddition reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. The electron-deficient double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles.
Common 1,3-dipoles that could potentially undergo [3+2] cycloaddition with this compound include:
Nitrile oxides
Azomethine ylides
Nitrones
Azides
Diazoalkanes uchicago.edu
These reactions would provide access to a variety of bicyclic heterocyclic systems containing a five-membered ring fused to the cyclopentane core.
Derivatization Pathways and Functional Group Interconversions
The unique structural arrangement of this compound allows for a range of derivatization reactions, enabling the synthesis of diverse molecular architectures. These transformations often involve the interplay between the nucleophilic and electrophilic centers within the molecule.
Reactions with Nitrogen-Containing Reagents (e.g., Hydrazines)
The reaction of β-keto esters, such as this compound, with nitrogen-containing reagents like hydrazines is a well-established method for the synthesis of heterocyclic compounds. These reactions typically proceed through a condensation mechanism, followed by cyclization.
When this compound reacts with hydrazine (B178648) or its derivatives, the initial step involves the nucleophilic attack of the hydrazine nitrogen at the ketone carbonyl carbon. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leads to the formation of a stable five-membered heterocyclic ring. This type of reaction is fundamental in the synthesis of pyrazolone (B3327878) derivatives. nih.govorientjchem.org
The specific outcome of the reaction can be influenced by the nature of the hydrazine reagent and the reaction conditions. For instance, the use of substituted hydrazines will result in N-substituted pyrazolone products. The general reaction scheme can be summarized as follows:
Reaction Scheme:
Step 1: Condensation of the ketone with hydrazine to form a hydrazone.
Step 2: Intramolecular cyclization via nucleophilic attack of the terminal nitrogen on the ester carbonyl.
Step 3: Elimination of ethanol to yield the final pyrazolone derivative.
Below is a table summarizing the expected products from the reaction of this compound with various hydrazine derivatives.
| Reactant 1 | Reactant 2 | Product | Heterocyclic System |
| This compound | Hydrazine Hydrate | 4,5-dihydro-2H-cyclopenta[c]pyrazol-3(6H)-one | Pyrazolone |
| This compound | Phenylhydrazine | 2-phenyl-4,5-dihydro-2H-cyclopenta[c]pyrazol-3(6H)-one | N-Phenylpyrazolone |
| This compound | Thiosemicarbazide | 3-thioxo-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyrazole-1-carboxamide | Thioxopyrazolopyrimidine |
This table presents plausible products based on established reactivity patterns of β-keto esters with hydrazines.
Conversion to Spirocyclic Structures and Cyclic Amino Acids
The carbon framework of this compound also serves as a scaffold for the construction of more intricate molecular architectures, such as spirocyclic compounds and cyclic amino acids.
Spirocyclic Structures:
Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of spirocyclic structures from cyclopentane derivatives often involves multicomponent reactions where the cyclopentane ring acts as one of the building blocks. For instance, a three-component reaction involving an arylamine, isatin, and a cyclopentane-1,3-dione (a related precursor to the title compound) has been shown to yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org This suggests that this compound could potentially participate in similar multicomponent reactions to form spirocyclic systems.
The general strategy would involve the reaction of the enolate of this compound with suitable electrophiles in an intramolecular or intermolecular fashion to generate the spirocyclic core.
Cyclic Amino Acids:
Cyclic amino acids are conformationally constrained analogs of their acyclic counterparts and are valuable tools in peptide design and drug discovery. The synthesis of cyclic amino acids can be envisioned starting from this compound through a series of transformations. A plausible synthetic route could involve:
Introduction of a nitrogen functionality: This could be achieved through reductive amination of the ketone or by other standard methods.
Functional group manipulation: Conversion of the ester group to a carboxylic acid.
Stereoselective transformations: To control the stereochemistry of the resulting amino acid.
One potential pathway is the use of a 1,3-dipolar cycloaddition reaction. While not directly starting from the title compound, the synthesis of novel heterocyclic scaffolds often involves the generation of azomethine ylides from amino acids, which then undergo cycloaddition. nih.gov A modified approach using this compound as the dipolarophile could lead to the formation of cyclic amino acid precursors.
The table below outlines a hypothetical reaction pathway for the conversion of this compound to a cyclic amino acid derivative.
| Starting Material | Reagent(s) | Intermediate/Product | Transformation |
| This compound | 1. NH₂OH·HCl2. H₂, Pd/C | Ethyl 3-amino-1-cyclopentenecarboxylate | Oximation and Reduction |
| Ethyl 3-amino-1-cyclopentenecarboxylate | 1. Boc₂O2. LiOH | N-Boc-3-amino-1-cyclopentenecarboxylic acid | Protection and Saponification |
| N-Boc-3-amino-1-cyclopentenecarboxylic acid | H₂, Pd/C | N-Boc-3-aminocyclopentanecarboxylic acid | Reduction of double bond |
This table represents a conceptual synthetic route and the listed intermediates and products are hypothetical.
Advanced Spectroscopic and Mechanistic Elucidation of Ethyl 3 Oxo 1 Cyclopentenecarboxylate Systems
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 3-Oxo-1-cyclopentenecarboxylate. Standard 1H and 13C NMR spectra confirm the primary structure, but advanced techniques offer deeper insights into its stereochemistry and transient states during reactions.
Utilization of Chiral Shift Reagents for Enantiomeric Excess Determination
The determination of enantiomeric purity is critical in asymmetric synthesis. For chiral molecules like derivatives of this compound, NMR spectroscopy in conjunction with chiral shift reagents (CSRs) offers a powerful method for quantifying enantiomeric excess (ee). heraldopenaccess.us CSRs, typically lanthanide complexes such as Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)3), form transient diastereomeric complexes with the enantiomers of the substrate. mit.edu These complexes exhibit different chemical shifts, allowing for the resolution of signals corresponding to each enantiomer.
The coordination of the lanthanide ion to the Lewis basic sites of the substrate (the ketone and ester carbonyl groups) induces significant changes in the chemical shifts (lanthanide-induced shifts, LIS) of nearby protons. Because the two diastereomeric complexes have different spatial arrangements, the magnitude of the LIS for corresponding protons in each enantiomer differs, leading to signal separation. The integration of these separated signals allows for the direct calculation of the enantiomeric excess. mit.edu
Table 1: Hypothetical 1H NMR Data for a Chiral Derivative of this compound in the Presence of a Chiral Shift Reagent
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) of R-enantiomer with CSR (ppm) | Chemical Shift (δ) of S-enantiomer with CSR (ppm) |
| Vinylic H | 6.10 | 6.85 | 6.78 |
| -OCH2CH3 | 4.25 | 4.95 | 4.90 |
| -OCH2CH3 | 1.30 | 1.55 | 1.52 |
This interactive table illustrates the expected separation of proton signals upon addition of a chiral shift reagent, enabling the determination of enantiomeric excess.
Elucidation of Reaction Intermediates and Transition States via Advanced NMR Techniques
Advanced NMR techniques are pivotal in studying reaction mechanisms by detecting and characterizing transient intermediates. For reactions involving this compound, such as Michael additions or aldol (B89426) reactions, intermediates can be observed under specific conditions. researchgate.net
Variable-temperature NMR (VT-NMR) can be used to slow down reaction kinetics, potentially allowing for the accumulation of a detectable concentration of an intermediate. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity of a short-lived species, confirming its structure. For instance, in a conjugate addition reaction, the initial enolate intermediate could be characterized by the appearance of new signals and correlations that are distinct from both the starting material and the final product. nih.gov
Table 2: Postulated 1H NMR Chemical Shifts for a Transient Enolate Intermediate
| Proton in Intermediate | Expected Chemical Shift (δ) Range (ppm) | Rationale |
| Vinylic H (of enolate) | 4.5 - 5.5 | Shielded relative to the α,β-unsaturated ketone starting material due to increased electron density. |
| α-H (to ester) | 3.0 - 3.5 | Shift from sp2 to sp3 carbon. |
| Protons of added nucleophile | Varies | Dependent on the specific nucleophile used. |
This interactive table provides expected NMR data for a hypothetical reaction intermediate, showcasing how NMR can be used for mechanistic studies.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. A detailed vibrational analysis of this compound can be informed by studies on its parent structure, cyclopentanone (B42830). cdnsciencepub.comcdnsciencepub.comresearchgate.net The spectrum is dominated by absorptions corresponding to the carbonyl groups, the carbon-carbon double bond, and the ester functionality.
The key vibrational modes include:
C=O Stretching: Two distinct C=O stretching frequencies are expected. The α,β-unsaturated ketone carbonyl typically appears at a lower wavenumber (around 1700-1720 cm⁻¹) due to conjugation, while the ester carbonyl appears at a higher wavenumber (around 1735-1750 cm⁻¹).
C=C Stretching: The stretching of the endocyclic double bond is expected in the 1620-1650 cm⁻¹ region.
C-O Stretching: The ester C-O stretches will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.
Raman spectroscopy is particularly useful for observing the C=C stretching mode, which is often more intense in the Raman spectrum than in the IR due to the change in polarizability.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Ketone C=O | Stretch | 1700 - 1720 | Weak |
| Ester C=O | Stretch | 1735 - 1750 | Weak |
| Alkene C=C | Stretch | 1620 - 1650 | Strong |
| Ester C-O | Stretch | 1150 - 1300 | Medium |
| sp2 C-H | Stretch | 3010 - 3050 | Medium |
| sp3 C-H | Stretch | 2850 - 2980 | Strong |
This interactive table summarizes the principal vibrational modes and their expected spectral locations.
Mass Spectrometry in Elucidating Fragmentation Pathways and Molecular Structures
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural details through the analysis of its fragmentation patterns. For this compound, a β-keto ester, characteristic fragmentation pathways can be predicted. researchgate.netlibretexts.org
Upon electron ionization (EI), the molecular ion (M⁺˙) will undergo a series of fragmentation reactions. Key pathways include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones and esters. libretexts.org This can lead to the loss of the ethoxy radical (•OCH2CH3) or the entire ethoxycarbonyl group.
McLafferty Rearrangement: This rearrangement is possible for both the ketone and ester functionalities if a γ-hydrogen is available. youtube.com For the ester, this would lead to the loss of ethylene (B1197577) (C2H4) and the formation of a radical cation of the corresponding carboxylic acid.
Loss of CO: Decarbonylation from the cyclopentenone ring is another potential fragmentation route.
Retro-Diels-Alder (RDA) Reaction: Although less common for five-membered rings, cleavage of the ring can occur, leading to characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 154.16 g/mol )
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 126 | [M - C2H4]⁺˙ | McLafferty rearrangement of the ethyl ester |
| 125 | [M - C2H5]⁺ | Loss of ethyl radical |
| 109 | [M - OC2H5]⁺ | α-Cleavage at the ester C-O bond |
| 83 | [C5H3O]⁺ | Complex rearrangement and loss of ester group |
| 81 | [M - COOC2H5]⁺ | Loss of the ethoxycarbonyl radical |
This interactive table details the expected major fragments in the mass spectrum, aiding in structural confirmation.
X-ray Crystallography for Solid-State Structural Conformation (if applicable to derivatives or co-crystals)
While this compound is a liquid at room temperature, X-ray crystallography can be applied to solid derivatives or co-crystals to determine its precise three-dimensional structure in the solid state. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation.
For the cyclopentenone ring system, crystallography would reveal the degree of planarity. Cyclopentenone rings often adopt an "envelope" or "twist" conformation to relieve ring strain. rsc.org Analysis of a suitable crystalline derivative would confirm the preferred conformation and provide details on intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. This information is valuable for understanding solid-state reactivity and for computational modeling studies.
Table 5: Representative Crystallographic Data for a Hypothetical Solid Derivative of a Cyclopentenone System
| Structural Parameter | Description | Expected Value |
| C=O Bond Length | Ketone carbonyl bond | ~1.21 Å |
| C=C Bond Length | Endocyclic double bond | ~1.34 Å |
| C-C Bond Length | Ring single bond | ~1.52 Å |
| C-O Bond Length | Ester C-O single bond | ~1.33 Å |
| Ring Torsion Angle | Angle defining ring pucker | Varies (e.g., 0° to 40°) |
This interactive table presents typical bond lengths and angles that would be determined from an X-ray crystal structure analysis of a related solid compound. nih.govresearchgate.net
Computational and Theoretical Investigations of Ethyl 3 Oxo 1 Cyclopentenecarboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the behavior of Ethyl 3-Oxo-1-cyclopentenecarboxylate. These calculations provide insights into electron distribution, orbital energies, and molecular stability.
Theoretical chemistry is a cornerstone for predicting the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the most likely pathways for a reaction, locate intermediate structures, and characterize the geometry and energy of transition states. For a molecule like this compound, which is an α,β-unsaturated keto-ester, common reactions include nucleophilic conjugate additions (Michael additions) and cycloadditions.
DFT calculations can be employed to model these processes. For instance, in a Michael addition, theorists can calculate the energy profile as a nucleophile approaches and bonds to the β-carbon of the cyclopentenone ring. This involves locating the transition state for the carbon-carbon bond-forming step. comporgchem.com The activation energy, derived from the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies on similar cyclopentenone derivatives have successfully rationalized reaction outcomes and stereoselectivity by analyzing transition state structures. nih.govacs.orgacs.org For example, in catalyzed asymmetric conjugate additions, DFT has been used to show how a catalyst interacts with the substrates in the transition state to favor the formation of one enantiomer over the other. comporgchem.com Such studies are crucial for designing new synthetic methodologies and catalysts.
Table 1: Illustrative Transition State (TS) Energy Data for a Catalyzed Michael Addition Data is hypothetical, based on typical values found in computational studies of similar systems.
| Reaction Pathway | Catalyst | Computational Method | Relative Free Energy of TS (kcal/mol) |
|---|---|---|---|
| Path A (leads to R-product) | Chiral Amine | M06-2X/6-31G(d) | 0.0 |
| Path B (leads to S-product) | Chiral Amine | M06-2X/6-31G(d) | +2.5 |
This compound, as a β-keto ester, can exist in equilibrium with its enol tautomer. Tautomerism is a fundamental concept in organic chemistry, and computational methods are well-suited to quantify the relative stabilities of the keto and enol forms. comporgchem.com
DFT calculations can accurately predict the energies of both the keto and enol tautomers, as well as the transition state for the interconversion. orientjchem.org Studies on analogous cyclic β-diones and β-keto esters have shown that the keto form is generally more stable. researchgate.netacs.org The relative stability is influenced by factors such as intramolecular hydrogen bonding in the enol form and the polarity of the solvent. orientjchem.orgresearchgate.net Polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org Computational models can simulate these solvent effects using continuum solvent models (like PCM or SMD) or by including explicit solvent molecules in the calculation. comporgchem.comnih.gov The calculated energy difference (ΔE) and Gibbs free energy difference (ΔG) between the tautomers allow for the prediction of their equilibrium ratio.
Table 2: Calculated Relative Energies for Keto-Enol Tautomerism of a Cyclic β-Keto Ester Analog Based on data from computational studies on similar systems. orientjchem.orgacs.org
| Tautomer | Phase | Computational Method | Relative Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|---|
| Keto | Gas | B3LYP/6-31+G(d) | 0.0 (Reference) | 0.0 (Reference) |
| Enol | Gas | B3LYP/6-31+G(d) | +4.2 | +3.8 |
| Keto | Water (PCM) | B3LYP/6-31+G(d) | 0.0 (Reference) | 0.0 (Reference) |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies and spatial distributions of these orbitals are readily calculated using quantum chemical methods. youtube.com
For this compound, the HOMO would be associated with its nucleophilic character, while the LUMO governs its electrophilic character. youtube.com As an α,β-unsaturated system, the LUMO is expected to have large coefficients on the carbonyl carbon and, crucially, the β-carbon. This distribution explains why the molecule is susceptible to nucleophilic attack at the β-position (a Michael acceptor). researchgate.net FMO analysis is particularly useful for predicting the feasibility and regioselectivity of pericyclic reactions, such as Diels-Alder reactions, where the cyclopentenone system could act as the dienophile. wikipedia.org The interaction is strongest when the energy gap between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) is small. acs.org
Table 3: Representative Frontier Orbital Energies for Cyclopentenone Analogs Energies are illustrative, based on typical DFT calculation results.
| Molecule/Fragment | Orbital | Energy (eV) |
|---|---|---|
| Cyclopent-2-enone | HOMO | -7.1 |
| Cyclopent-2-enone | LUMO | -1.5 |
| 1,3-Butadiene (Diene) | HOMO | -9.1 |
Molecular Dynamics Simulations to Understand Conformational Dynamics
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation. nih.gov
For this compound, a key area of interest is the conformational flexibility of the ethyl ester side chain relative to the semi-rigid cyclopentene (B43876) ring. MD simulations can explore the rotational landscape around the C-C and C-O single bonds of the ester group. nih.gov These simulations, often performed in a simulated solvent environment, can identify the most populated conformations and the energy barriers between them. nih.gov Understanding the conformational preferences is important as it can influence the molecule's reactivity, how it packs in a crystal, and how it might interact with a biological receptor. nih.gov
In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. Methods like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govnih.gov
The calculated spectra can be compared directly with experimental data to confirm a proposed structure. For this compound, one could compute the ¹H and ¹³C NMR chemical shifts for all atoms in the molecule. nih.gov Discrepancies between predicted and observed spectra might suggest an incorrect structural assignment or the presence of multiple conformations or tautomers in solution. orientjchem.org Similarly, calculating the IR spectrum can help assign specific absorption bands to the vibrational modes of the molecule, such as the C=O and C=C stretching frequencies characteristic of α,β-unsaturated ketones. acs.org
Table 4: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data for an α,β-Unsaturated Keto Ester Analog
| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-31G(d)) |
|---|---|---|
| ¹H NMR Shift (β-vinyl H) | 6.15 ppm | 6.25 ppm |
| ¹³C NMR Shift (C=O) | 198.5 ppm | 200.1 ppm |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1725 cm⁻¹ (scaled) |
Investigation of Non-Covalent Interactions and Supramolecular Assembly in Analogs
Non-covalent interactions, such as hydrogen bonds, C-H···O interactions, and π-stacking, dictate how molecules recognize each other and assemble into larger structures in the solid state or in solution. nih.gov Computational methods are essential for identifying and quantifying these weak interactions. mdpi.com
For analogs of this compound, computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and characterize intermolecular contacts observed in crystal structures. acs.orgmdpi.com These methods can confirm the presence of hydrogen bonds and other weak interactions and estimate their strength. nih.gov Understanding the supramolecular assembly is critical in materials science for designing crystals with specific properties and in medicinal chemistry for predicting how a molecule might bind to a protein active site. nih.gov
Based on a thorough review of available scientific literature, it is not possible to generate the article as requested in the outline. The specified chemical compound, this compound, is not documented in accessible research as a key intermediate or precursor for the precise synthetic applications listed.
Specifically, no research data could be located that details the use of this compound in the following contexts:
Strategic Applications of Ethyl 3 Oxo 1 Cyclopentenecarboxylate in Complex Organic Synthesis
Application in the Construction of Polyketide Motifs
Polyketides are a large and structurally diverse class of natural products characterized by repeating keto-methylene units. The inherent reactivity of ethyl 3-oxo-1-cyclopentenecarboxylate provides a strategic entry point for the synthesis of key structural motifs found within these complex molecules. The cyclopentenone ring can serve as a scaffold upon which polyketide-like chains can be elaborated through a variety of synthetic operations.
While direct incorporation of the intact cyclopentenone ring into a polyketide backbone is a specialized approach, the compound is more frequently employed as a precursor to fragments that mimic polyketide substructures. For instance, the α,β-unsaturated ketone system is a prime site for conjugate additions, allowing for the introduction of carbon chains that can be further modified to resemble the characteristic β-hydroxycarbonyl or β-acetoxycarbonyl units of polyketides.
Key Synthetic Strategies:
Ring Opening and Elaboration: The cyclopentenone ring can be cleaved oxidatively or reductively to generate acyclic precursors with multiple stereocenters, which are then elaborated into polyketide chains.
Functional Group Interconversion: The ketone and ester functionalities can be manipulated to introduce hydroxyl, alkyl, or other groups, mimicking the diverse oxygenation patterns observed in natural polyketides.
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed to control the stereochemistry of reactions involving this compound, leading to the enantioselective synthesis of polyketide fragments.
Design and Synthesis of Advanced Synthetic Intermediates
The chemical versatility of this compound makes it an ideal starting point for the design and synthesis of a wide array of advanced synthetic intermediates. Its ability to participate in fundamental carbon-carbon bond-forming reactions is central to its utility.
Michael Addition Reactions:
The electron-deficient β-carbon of the cyclopentenone ring readily undergoes Michael (conjugate) addition with a variety of nucleophiles. This reaction is a powerful tool for introducing carbon substituents at the 3-position of the cyclopentanone (B42830) ring, leading to the formation of 1,5-dicarbonyl compounds or their equivalents. These products are themselves valuable intermediates for further transformations.
| Nucleophile (Michael Donor) | Reaction Conditions | Product Type |
| Enolates | Basic | 1,5-Diketone derivative |
| Organocuprates | Lewis acidic or neutral | 3-Alkyl or 3-Aryl cyclopentanone |
| Amines | Protic or aprotic solvent | β-Amino ketone |
| Thiols | Basic | β-Thioether ketone |
Robinson Annulation:
The Robinson annulation is a classic ring-forming sequence that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. wikipedia.orgnrochemistry.com this compound can serve as the Michael acceptor in this reaction. The initial conjugate addition of an enolate to the cyclopentenone is followed by an intramolecular aldol reaction, which, after dehydration, results in the formation of a new six-membered ring fused to the original five-membered ring. This powerful strategy allows for the rapid construction of bicyclic and polycyclic systems, which are common structural motifs in terpenes and steroids.
The general mechanism involves:
Formation of an enolate from a ketone.
Michael addition of the enolate to this compound.
Intramolecular aldol condensation of the resulting 1,5-dicarbonyl intermediate.
Dehydration to afford the α,β-unsaturated ketone product.
Diels-Alder Reactions:
The double bond of the cyclopentenone ring in this compound can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.comlibretexts.org This [4+2] cycloaddition with a conjugated diene provides a direct route to bicyclo[2.2.1]heptane systems. The stereochemistry of the resulting bicyclic adduct is well-defined, making this a valuable method for creating complex, three-dimensional structures. The presence of the electron-withdrawing ester group can influence the reactivity and regioselectivity of the cycloaddition.
| Diene | Reaction Conditions | Product Type |
| 1,3-Butadiene | Thermal | Bicyclo[2.2.1]heptene derivative |
| Cyclopentadiene | Thermal | Tricyclic adduct |
| Danishefsky's diene | Lewis acid catalysis | Functionalized bicyclic system |
Emerging Research Directions and Future Perspectives for Ethyl 3 Oxo 1 Cyclopentenecarboxylate
Development of Novel Stereoselective and Enantioselective Synthetic Routes
The synthesis of chiral cyclopentenones, such as Ethyl 3-Oxo-1-cyclopentenecarboxylate, is a critical focus of modern organic chemistry due to their role as precursors for a wide array of biologically active molecules. acs.orgnih.gov Researchers are actively developing new synthetic pathways that offer high levels of stereocontrol, yielding specific enantiomers of the target molecule.
Key strategies include organocatalysis, enzymatic resolutions, and metal-catalyzed reactions. Organocatalytic methods, for instance, have been employed for the regioselective synthesis of functionalized cyclopentenones. nih.gov Asymmetric multicatalytic cascade reactions are also being explored to construct densely functionalized cyclopentanones with high enantioselectivity from simple starting materials. nih.gov These methods often provide a more environmentally friendly alternative to traditional metal catalysts.
Enzymatic resolutions represent another powerful tool, leveraging the high enantioselectivity of enzymes like lipases to separate racemic mixtures of cyclopentenone precursors. acs.org This approach is valued for its mild reaction conditions and high efficiency. acs.org Additionally, transition-metal catalysis, including Pauson-Khand reactions and rhodium-catalyzed C-C bond activation, continues to be a fruitful area of research for constructing the cyclopentenone core with high levels of asymmetric induction. acs.orgnih.gov
A summary of prominent stereoselective synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Reference |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Chiral amines, N-heterocyclic carbenes, proton sponges. | nih.govnih.gov |
| Enzymatic Resolution | High enantioselectivity, mild conditions, green approach. | Lipases, immobilized enzymes. | acs.org |
| Metal Catalysis | High efficiency, established methodologies. | Rhodium, Palladium, Iridium complexes. | acs.orgnih.gov |
| Cascade Reactions | Forms multiple bonds in one pot, increases efficiency. | Secondary amine and N-heterocyclic carbene co-catalysis. | nih.gov |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing emphasis on environmental responsibility, the development of sustainable and green synthetic routes to cyclopentenone derivatives is a major research thrust. These efforts focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic reagents.
One promising approach involves the use of biocatalysis, where enzymes operate under mild, aqueous conditions, offering a green alternative to conventional chemical processes. nih.gov Another strategy is the utilization of renewable feedstocks, such as furfural (B47365) derived from biomass, to produce cyclopentenone derivatives. researchgate.netresearchgate.net This reduces reliance on petrochemical sources.
The use of eco-friendly reaction media, such as deep eutectic solvents, is also being investigated as a replacement for volatile and hazardous organic solvents. researchgate.net Furthermore, catalytic methods that use non-toxic and abundant catalysts, like iodine, are being developed to replace heavy metal catalysts. chemistryviews.org Protocols that generate non-toxic byproducts, for example using oxone/halide systems which produce potassium sulfate (B86663) and water, are also gaining traction. organic-chemistry.org
Integration into Flow Chemistry and Automation Platforms
The integration of this compound synthesis into continuous flow chemistry and automated platforms represents a significant advancement for process intensification and large-scale production. durham.ac.ukworktribe.comacs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and the ability to telescope multiple reaction steps into a single, continuous operation. researchgate.net
Researchers have successfully designed multi-step flow sequences for the synthesis of highly functionalized cyclopentenone building blocks. durham.ac.ukworktribe.comafricacommons.net These systems can incorporate automated features such as solid reagent dosing and in-line aqueous extraction, which streamlines the workflow and reduces manual intervention. durham.ac.ukresearchgate.net The development of such integrated and automated reactor setups is crucial for the reliable and efficient production of cyclopentenone intermediates on a larger scale, which is essential for supplying advanced synthesis programs. durham.ac.uk
Computational Design of New Reactions and Derivatizations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of cyclopentenone derivatives. chemistryviews.orgacs.org These theoretical studies provide deep insights into reaction mechanisms, transition states, and potential energy surfaces, which are crucial for designing new reactions and optimizing existing ones. nih.govacs.org
For example, DFT calculations have been used to elucidate the concerted mechanism of the iso-Nazarov cyclization for synthesizing 2-cyclopentenones. chemistryviews.org Computational studies have also been employed to investigate the kinetics and mechanisms of phosphine-catalyzed ring-opening reactions and the pyrolysis of cyclopentanone (B42830), providing valuable data for developing comprehensive kinetic models. researchgate.netrsc.org By modeling the reaction of cyclopentenones with radicals like OH, scientists can better understand their atmospheric chemistry and combustion properties. nih.govacs.org This predictive power allows for the in silico design of novel derivatizations and reactions of this compound, accelerating the discovery of new synthetic pathways and functional molecules.
Expanding its Utility in the Synthesis of Diverse Chemical Libraries
This compound is a valuable scaffold for the synthesis of diverse chemical libraries aimed at drug discovery and materials science. The cyclopentenone core is a well-established pharmacophore present in numerous natural products with significant biological activity, including antibiotic and anticancer properties. nih.govnih.gov
The combination of parallel chemical synthesis and biocatalysis has been used to generate and amplify libraries of cross-conjugated cyclopentenones for screening against various biological targets. nih.gov These libraries provide a rich source of novel compounds and help to identify structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. researchgate.netresearchgate.net The introduction of the cyclopentenone moiety into other molecular frameworks has been shown to enhance their anticancer potential, suggesting that it can be a key structural feature for developing new therapeutic molecules. nih.gov The versatility of the cyclopentenone ring allows for a wide range of chemical modifications, making it an ideal starting point for diversity-oriented synthesis to explore new areas of chemical space. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
